1-(benzoyloxy)-2,2-bis(trifluoromethyl)aziridine
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Overview
Description
Aziridines are three-membered, saturated nitrogen heterocycles . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view . Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .
Synthesis Analysis
Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Over the years, more and more ways to obtain molecules bearing these three-membered functional groups, which are challenging due to their inherent reactivity, have been described .Molecular Structure Analysis
The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .Chemical Reactions Analysis
Aziridine derivatives are very important substrates and due to their high reactivity, they are largely employed in cycloaddition reactions for the preparation of heterocycles and molecules that are important from a biological point of view .Physical and Chemical Properties Analysis
The physical and chemical properties of aziridines can vary greatly depending on their specific structures and the groups they are attached to .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2,2-bis(trifluoromethyl)aziridin-1-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)6-18(9)20-8(19)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQLAVMNLYWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1OC(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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